molecular formula C17H23N5O9S B14173611 Pyridofylline CAS No. 53403-97-7

Pyridofylline

Cat. No.: B14173611
CAS No.: 53403-97-7
M. Wt: 473.5 g/mol
InChI Key: WXFJHNDXYIDTAF-UHFFFAOYSA-N
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Description

Pyridofylline is a chemical compound with the molecular formula C17H23N5O9S and a molecular weight of 473.46. It is known for its therapeutic properties as a respiratory stimulant and vasodilator (coronary). The compound is a combination of 3,7-dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione and 5-hydroxy-6-methyl-3,4-pyridinedimethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridofylline can be synthesized through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step . Industrial production often employs gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of aldehydes or ketones with ammonia in the presence of solid acid catalysts such as silica-alumina.

Chemical Reactions Analysis

Types of Reactions: Pyridofylline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include air, oxygen, and nitric acid.

    Reduction: Reducing agents such as hydrogen and metal catalysts are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .

Scientific Research Applications

Pyridofylline has a wide range of scientific research applications:

Mechanism of Action

Pyridofylline exerts its effects through several molecular targets and pathways. It acts as a competitive nonselective phosphodiesterase inhibitor, raising intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to the inhibition of tumor necrosis factor (TNF) and leukotriene synthesis, reducing inflammation and enhancing vasodilation .

Comparison with Similar Compounds

  • Pentoxifylline
  • Theophylline
  • Aminophylline

Comparison: Pyridofylline is unique due to its combination of respiratory stimulant and vasodilator properties. Unlike theophylline and aminophylline, which primarily act as bronchodilators, this compound also has significant vasodilatory effects on coronary vessels. Pentoxifylline, another similar compound, shares some anti-inflammatory properties but differs in its primary use for peripheral arterial disease .

Properties

CAS No.

53403-97-7

Molecular Formula

C17H23N5O9S

Molecular Weight

473.5 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl hydrogen sulfate

InChI

InChI=1S/C9H12N4O6S.C8H11NO3/c1-11-7-6(8(14)12(2)9(11)15)13(5-10-7)3-4-19-20(16,17)18;1-5-8(12)7(4-11)6(3-10)2-9-5/h5H,3-4H2,1-2H3,(H,16,17,18);2,10-12H,3-4H2,1H3

InChI Key

WXFJHNDXYIDTAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOS(=O)(=O)O

Origin of Product

United States

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